![molecular formula C26H25ClN2O4S B2402184 N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 922481-54-7](/img/structure/B2402184.png)
N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide
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Description
N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H25ClN2O4S and its molecular weight is 497.01. The purity is usually 95%.
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Scientific Research Applications
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally similar to N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide, for anti-acetylcholinesterase (anti-AChE) activity. One compound in this series demonstrated significant inhibitory activity against acetylcholinesterase, indicating potential as an antidementia agent (Sugimoto et al., 1990).
Polymer Chemistry
Pasquale and Recca (1998) reported the synthesis of high molecular weight aromatic polyamides from compounds including derivatives similar to the query compound. These polymers displayed desirable properties such as high thermal stability and solubility, contributing to advanced material science applications (Pasquale & Recca, 1998).
Serotonin 4 Receptor Agonism
Sonda et al. (2004) synthesized benzamide derivatives, structurally related to the query compound, evaluating their effects on gastrointestinal motility. These compounds demonstrated selective serotonin 4 receptor agonism, indicating potential as prokinetic agents with fewer side effects (Sonda et al., 2004).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interaction of a compound structurally akin to N-(2-benzoyl-4-methylphenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide with the CB1 cannabinoid receptor. This study provided insights into the steric and electrostatic interactions crucial for the binding of such compounds to receptors, enhancing the understanding of receptor-ligand interactions (Shim et al., 2002).
Synthetic Chemistry
Yang et al. (2013) developed a one-pot synthetic strategy for aryl carboxamido sulfonic acid derivatives, utilizing compounds structurally related to the query compound. This study enhanced the efficiency of synthetic reactions in organic chemistry, offering a new route for the synthesis of complex molecules (Yang et al., 2013).
properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O4S/c1-18-7-12-24(23(17-18)25(30)19-5-3-2-4-6-19)28-26(31)20-13-15-29(16-14-20)34(32,33)22-10-8-21(27)9-11-22/h2-12,17,20H,13-16H2,1H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTMTGVXKKCSSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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